BAY 1816032 is a potent, selective, and orally bioavailable small molecule inhibitor of the mitotic kinase BUB1 (budding uninhibited by benzimidazoles 1) [, ]. It is classified as a first-in-class BUB1 kinase inhibitor []. In scientific research, BAY 1816032 serves as a valuable tool for investigating the role of BUB1 in cell division, particularly its involvement in chromosome alignment and segregation.
BAY 1816032 exerts its biological effects by selectively inhibiting the kinase activity of BUB1 [, ]. BUB1 plays a crucial role in the spindle assembly checkpoint, a cellular surveillance mechanism that ensures accurate chromosome segregation during cell division []. By inhibiting BUB1, BAY 1816032 disrupts this checkpoint, leading to chromosome mis-segregation and ultimately inhibiting cancer cell proliferation [, ]. The compound exhibits an IC50 of 7 nanomol/L against BUB1 enzymatic activity and demonstrates slow dissociation kinetics, resulting in a long target residence time of 87 minutes []. This sustained target engagement contributes to its potent cellular activity.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: